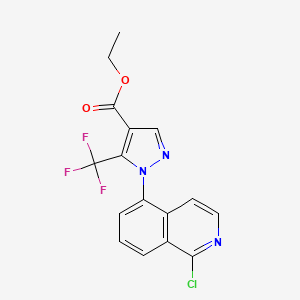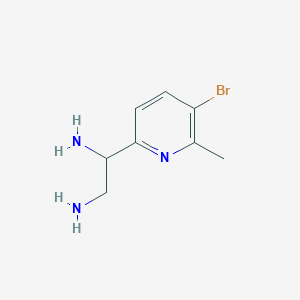
1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 5-bromo-6-methylpyridine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-methylpyridin-2-yl)ethane-1,2-diamine
- 1-(5-Bromo-4-methylpyridin-2-yl)ethane-1,2-diamine
Uniqueness
1-(5-Bromo-6-methylpyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12BrN3 |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H12BrN3/c1-5-6(9)2-3-8(12-5)7(11)4-10/h2-3,7H,4,10-11H2,1H3 |
InChI Key |
ZSGWGLSOWRGCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



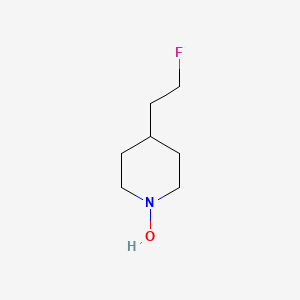
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12986661.png)
![Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12986663.png)
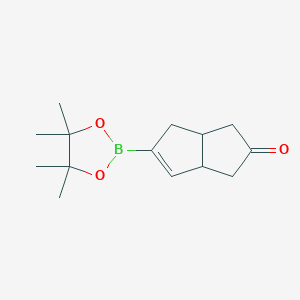
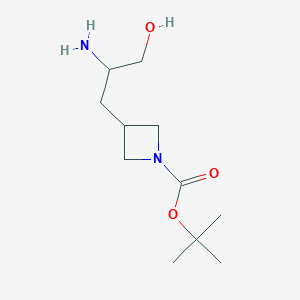
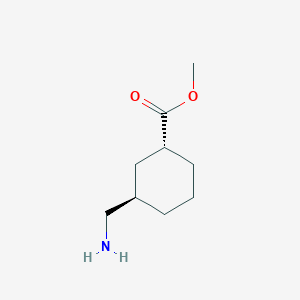
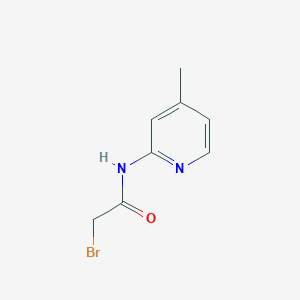

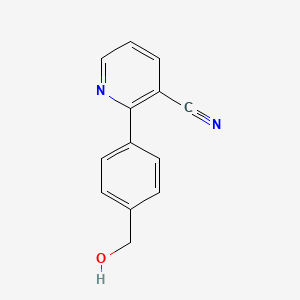
![tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12986709.png)
![tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12986717.png)

